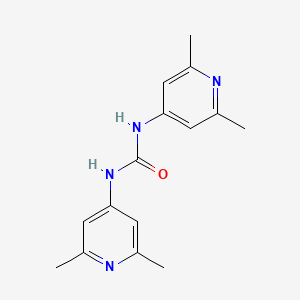

1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18N4O |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

1,3-bis(2,6-dimethylpyridin-4-yl)urea |

InChI |

InChI=1S/C15H18N4O/c1-9-5-13(6-10(2)16-9)18-15(20)19-14-7-11(3)17-12(4)8-14/h5-8H,1-4H3,(H2,16,17,18,19,20) |

InChI Key |

JOBSULVKGHFPLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)NC(=O)NC2=CC(=NC(=C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis 2,6 Dimethyl Pyridin 4 Yl Urea and Its Precursors

Strategic Design of Synthetic Routes to N,N'-Disubstituted Ureas

The synthesis of N,N'-disubstituted ureas is a cornerstone of modern organic and medicinal chemistry. nih.gov The general strategies for forming the urea (B33335) functional group can be broadly categorized. A prevalent method involves the reaction of an amine with an isocyanate. researchgate.netcommonorganicchemistry.com For symmetrical ureas like 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea, this would involve the reaction of two equivalents of the precursor amine with a carbonyl source.

Historically, highly toxic phosgene (B1210022) gas was a common carbonyl source, reacting with primary amines to form an isocyanate intermediate, which then reacts with another amine molecule. nih.govresearchgate.net Due to safety concerns, a variety of phosgene substitutes have been developed. These include triphosgene (B27547), a stable solid that generates phosgene in situ, and carbonyldiimidazole (CDI). nih.govcommonorganicchemistry.com Other approaches circumvent isocyanates altogether, such as the carbonylation of amines using carbon dioxide or carbon monoxide, often with catalytic assistance. researchgate.netionike.com The reaction of amines with carbamates or carbonates, such as ethylene (B1197577) carbonate, also provides viable, phosgene-free pathways to N,N'-disubstituted ureas. researchgate.netarkat-usa.orgscispace.com

Precursor Synthesis of 4-Amino-2,6-dimethylpyridine and its Derivatives

The primary precursor for the target molecule is 4-Amino-2,6-dimethylpyridine (CAS Number: 3512-80-9). sigmaaldrich.com The synthesis of substituted aminopyridines is a well-established area of heterocyclic chemistry. While specific high-yield syntheses for this exact precursor are proprietary or less commonly published, general methods for analogous compounds provide a clear blueprint.

For instance, the synthesis of related 2-amino-4,6-dimethylpyridine (B145770) has been reported via the cyclization of 3-aminocrotonitrile in acetic acid under reflux conditions. google.com Another common strategy for producing aminopyrimidines (a related N-heterocycle) involves the reaction of a guanidine (B92328) salt with a β-diketone like acetylacetone (B45752) in an aqueous alkaline medium, a method that can be adapted for pyridine (B92270) synthesis. google.comchemicalbook.com The synthesis often starts from a more readily available substituted pyridine, which is then functionalized. For example, a pyridine ring can be nitrated, and the resulting nitro group can be subsequently reduced to the desired amino group. This nitration-reduction sequence is a fundamental transformation in aromatic chemistry applicable to heterocyclic systems.

Optimization of Reaction Conditions for Urea Formation

The formation of the urea bond by coupling two molecules of 4-amino-2,6-dimethylpyridine requires careful optimization of reaction conditions to ensure high yield and purity.

To avoid the hazards of phosgene, several alternative reagents are employed for the synthesis of diaryl ureas. These methods are generally safer and more environmentally benign. tandfonline.comtandfonline.com

Carbonyldiimidazole (CDI): CDI is a solid, easy-to-handle reagent that reacts with an amine to form an activated carbamoyl-imidazole intermediate. This intermediate then readily reacts with a second equivalent of the amine to form the symmetrical urea, releasing imidazole (B134444) as a byproduct.

Triphosgene: As a solid source of phosgene, triphosgene (bis(trichloromethyl)carbonate) is considered a safer alternative. nih.gov It is typically reacted with the amine in the presence of a base like triethylamine (B128534) in an inert solvent. nih.gov

Carbonates: Ethylene carbonate and propylene (B89431) carbonate can react with primary amines, catalyzed by basic metal oxides like CaO, to produce N,N'-disubstituted ureas under mild conditions. researchgate.netscispace.com This method is advantageous as it avoids toxic reagents and relies on a recyclable catalyst. researchgate.net

Dioxazolones: 3-substituted dioxazolones can serve as precursors to isocyanates, generated in situ under mild heating with a non-toxic base like sodium acetate (B1210297). These isocyanates then react with available amines to form ureas, offering a metal-free and phosgene-free route. tandfonline.comtandfonline.com

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| Carbonyldiimidazole (CDI) | Amine, CDI, inert solvent (e.g., THF, DCM) at room temperature. commonorganicchemistry.com | Mild conditions, easy to handle solid reagent. | Stoichiometric use of reagent required. |

| Triphosgene | Amine, triphosgene, base (e.g., Et3N), inert solvent. nih.gov | Solid, more manageable than phosgene gas. | Still generates highly toxic phosgene in situ. |

| Ethylene Carbonate | Amine, ethylene carbonate, CaO catalyst, 100°C. researchgate.netscispace.com | Phosgene-free, recyclable catalyst. | Requires elevated temperatures. |

| Dioxazolones | Dioxazolone, amine, NaOAc, MeOH, mild heating. tandfonline.comtandfonline.com | Phosgene- and metal-free, non-toxic base. | Requires synthesis of the dioxazolone precursor. |

Catalysis offers pathways to urea formation that can be more efficient and selective.

Solid Base Catalysis: Calcium oxide (CaO) has proven to be an effective and recyclable solid catalyst for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines. researchgate.netscispace.com The strong basicity of CaO is suggested to be key to its high activity. researchgate.net

Palladium-Catalyzed Cross-Coupling: For unsymmetrical diaryl ureas, Pd-catalyzed C-N cross-coupling reactions have been developed. This involves the arylation of a protected urea, followed by deprotection and a second arylation step. nih.gov While more suited for unsymmetrical products, this highlights the power of metal catalysis in forming C-N bonds for urea synthesis.

Iodine Catalysis: Molecular iodine can efficiently catalyze the synthesis of symmetrical N,N'-disubstituted ureas by heating the corresponding amine with urea under solvent-free conditions, typically yielding excellent results in a short time frame. tandfonline.com

Organocatalysis: L-Proline has been reported as an effective organocatalyst for synthesizing N-substituted and unsymmetrical N,N'-disubstituted ureas under mild conditions. researchgate.net

| Catalyst System | Reactants | Typical Conditions | Key Feature |

| Calcium Oxide (CaO) | Amine + Ethylene Carbonate | 100-120°C researchgate.net | Heterogeneous, recyclable solid base catalyst. |

| Pd(OAc)2 / Ligand | Aryl Halide + Protected Urea | Base (e.g., Cs2CO3), 85°C nih.gov | Enables C-N cross-coupling for urea formation. |

| Iodine (I2) | Amine + Urea | 90-95°C, solvent-free tandfonline.com | Fast, efficient, and solvent-free conditions. |

| L-Proline | Amine + Isocyanate source | Mild conditions researchgate.net | Green, metal-free organocatalytic approach. |

Purification Techniques for Academic Research Purity Standards

Achieving high purity is critical for academic research to ensure that characterization data and subsequent experimental results are reliable. For a solid compound like this compound, several standard techniques are employed.

Filtration and Washing: The crude product often precipitates out of the reaction mixture. It can be isolated by filtration and then washed with appropriate solvents to remove unreacted starting materials and soluble impurities. rsc.org

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography: For more challenging separations or to remove trace impurities, flash column chromatography over silica (B1680970) gel is a standard procedure. thieme-connect.com A solvent system (eluent) is chosen that allows the desired product to move down the column at a different rate than the impurities, enabling separation.

Purity Assessment: The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), melting point analysis, and mass spectrometry. rsc.orgnih.gov A sharp melting point and clean NMR spectra are indicative of high purity. bioorganic-chemistry.com

An extensive search for empirical data on the chemical compound This compound reveals a significant gap in the scientific literature regarding its detailed solid-state and solution-state structural analysis. Despite a thorough review of chemical databases and scholarly articles, specific experimental data from single-crystal X-ray diffraction and advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy for this particular molecule are not publicly available.

Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline. The required subsections, such as "Molecular Conformation and Torsion Angle Analysis," "Intermolecular Hydrogen Bonding Networks," "Crystal Packing Motifs," and "2D NMR Techniques for Connectivity and Conformation," necessitate precise, experimentally determined parameters that have not been reported for this compound.

Information on related compounds, such as other pyridyl-urea derivatives, exists and provides a general understanding of the potential structural motifs and interactions. For instance, studies on N,N'-bis(3-pyridyl)urea have shown that crystal packing is often directed by N−H···Npyridyl hydrogen bonds rather than the common N−H···Ourea tape synthon, especially when the pyridyl groups act as stronger hydrogen-bond acceptors. sdsu.edu The conformation of such molecules can be influenced by intramolecular C−H···O interactions, which can persist in solution. sdsu.edu Furthermore, research into pyridyl bis-urea macrocycles highlights their capacity to form robust supramolecular assemblies through various non-covalent interactions. researchgate.netresearchgate.net

However, without the specific crystallographic and spectroscopic data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables with bond lengths, torsion angles, hydrogen bond parameters, and NMR correlations is entirely contingent on the availability of a published crystal structure and assigned NMR spectra, which are currently absent from the scientific record.

Therefore, the article focusing solely on the advanced structural elucidation and solid-state characterization of this compound cannot be generated at this time.

Advanced Structural Elucidation and Solid State Characterization of 1,3 Bis 2,6 Dimethyl Pyridin 4 Yl Urea

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as conformational changes and intermolecular interactions that occur at different temperatures. For 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea, VT-NMR studies would be instrumental in understanding the rotational dynamics around the C-N bonds of the urea (B33335) linkage and the pyridyl groups.

Furthermore, VT-NMR can provide insights into hydrogen bonding dynamics. Changes in the chemical shift of the N-H protons with temperature can indicate the strength and nature of hydrogen bonding interactions. In the case of this compound, both intramolecular hydrogen bonding (between the N-H and the pyridyl nitrogen) and intermolecular hydrogen bonding (forming dimers or larger aggregates) are possible. A downfield shift of the N-H proton signal upon cooling would suggest the strengthening of hydrogen bonds.

Solid-State NMR Spectroscopy for Bulk Structural Insights

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid state. This technique is particularly useful for characterizing crystalline and amorphous materials, offering insights that are complementary to single-crystal X-ray diffraction.

For this compound, ¹³C and ¹⁵N SSNMR would be particularly informative. The ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. The chemical shifts of the carbonyl carbon and the aromatic carbons would be sensitive to the local electronic environment and intermolecular interactions, such as hydrogen bonding.

Although specific SSNMR data for the target compound is not available, data for the related compound 1,3-di(pyridin-4-yl)urea provides a basis for what to expect. The ¹³C NMR spectrum of 1,3-di(pyridin-4-yl)urea shows distinct signals for the different carbon atoms in the molecule, and these chemical shifts can be assigned to specific positions in the structure. rsc.org

Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound based on Analogue Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~152 |

| Pyridyl C2/C6 | ~146 |

| Pyridyl C3/C5 | ~113 |

| Pyridyl C4 | ~150 |

| Methyl (CH₃) | ~20-25 |

Note: These are predicted values based on the known shifts for 1,3-di(pyridin-4-yl)urea and the expected influence of methyl substituents.

¹⁵N SSNMR would be highly sensitive to the hydrogen bonding environment of the nitrogen atoms in both the urea linkage and the pyridine (B92270) rings. The chemical shifts of the urea nitrogens would provide direct evidence of their participation in N-H···O or N-H···N hydrogen bonds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential techniques for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding. For this compound, these techniques can provide a detailed picture of its vibrational modes.

The FT-IR spectrum is expected to be dominated by characteristic bands of the urea and pyridyl moieties. The N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region, would be sensitive to hydrogen bonding. A shift to lower wavenumbers and broadening of these bands would indicate the presence of strong N-H···O or N-H···N hydrogen bonds. The C=O stretching vibration (Amide I band) of the urea group, expected around 1640-1680 cm⁻¹, is also a sensitive probe of hydrogen bonding. Its position can distinguish between free and hydrogen-bonded carbonyl groups.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and less sensitive to polar functional groups like C=O, would provide complementary information. The symmetric stretching of the pyridine rings and the C-N-C symmetric stretch of the urea moiety would be prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1550 - 1620 |

| C=C/C=N Stretch (Pyridine) | 1400 - 1600 |

| C-N Stretch | 1200 - 1400 |

The combination of FT-IR and Raman data would allow for a comprehensive analysis of the hydrogen bonding network in the solid state, helping to elucidate whether the primary interactions involve urea-urea tapes or urea-pyridine interactions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₇H₂₀N₄O, the expected exact mass can be calculated.

Calculated Exact Mass: 296.1637 g/mol

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula, confirming the identity of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for such analyses.

Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to study the fragmentation pattern of the molecule. The fragmentation pathways would be characteristic of the dipyridyl urea structure, providing additional structural confirmation. Expected fragmentation would likely involve cleavage of the C-N bonds of the urea linkage and fragmentation of the pyridine rings. The ability of HRMS to differentiate between isomeric compounds is also a key advantage, ensuring that the correct isomer has been synthesized. nih.gov

Thermal Analysis Techniques for Phase Transitions and Solid-State Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of a material, including phase transitions, thermal stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC): A DSC analysis of this compound would reveal information about its melting point and any solid-state phase transitions that may occur upon heating. A sharp endothermic peak would correspond to the melting of the crystalline solid. The presence of other endothermic or exothermic events prior to melting could indicate polymorphic transformations or other solid-state rearrangements. The enthalpy of fusion, calculated from the area of the melting peak, provides information about the energetics of the melting process.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose. A stable compound would show a flat baseline until the onset of decomposition, at which point a significant mass loss would be observed. The decomposition of urea derivatives often proceeds through complex pathways, and the TGA curve can provide insights into the stages of decomposition. at.ua For crystalline solids, the thermal stability is often high, with decomposition occurring at elevated temperatures. The thermal decomposition of the parent urea molecule is a well-studied process that proceeds through several intermediates. at.ua It is expected that the pyridyl substituents will influence the decomposition pathway and the thermal stability of the molecule.

Computational Chemistry and Theoretical Investigations of 1,3 Bis 2,6 Dimethyl Pyridin 4 Yl Urea

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate and efficient calculation of molecular properties. For 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea, DFT calculations are instrumental in determining its most stable three-dimensional conformation (optimized geometry) and in elucidating its electronic landscape. These calculations typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The resulting optimized geometry represents a local minimum on the potential energy surface, providing the foundation for all subsequent property calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich urea (B33335) linkage and the pyridine (B92270) rings, while the LUMO would also be distributed across the π-system of the aromatic rings. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.

| Molecular Orbital | Energy (eV) |

| HOMO | (Data not available) |

| LUMO | (Data not available) |

| HOMO-LUMO Gap | (Data not available) |

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. The ESP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack.

In the case of this compound, the ESP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridine rings, highlighting their roles as hydrogen bond acceptors. Conversely, the hydrogen atoms of the urea's N-H groups would exhibit positive potential, indicating their function as hydrogen bond donors.

| Molecular Region | Predicted Electrostatic Potential |

| Carbonyl Oxygen | Negative |

| Pyridyl Nitrogen Atoms | Negative |

| Urea N-H Hydrogens | Positive |

This qualitative prediction is based on the general principles of molecular electrostatic potential for similar functional groups.

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can also be employed to predict various spectroscopic properties, providing a valuable complement to experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the structural elucidation of this compound. The calculated shifts, when compared to experimental spectra, can help in the assignment of signals to specific atoms within the molecule.

Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is another powerful application of DFT. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). These theoretical spectra can assist in the interpretation and assignment of experimental vibrational spectra. For this compound, characteristic vibrational modes would include the C=O stretch of the urea group, N-H stretching and bending, and various vibrations associated with the dimethyl-substituted pyridine rings.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts | (Data not available) |

| ¹³C NMR Chemical Shifts | (Data not available) |

| Key Vibrational Frequencies | (Data not available) |

Specific predicted spectroscopic data for this compound is not available in the public domain.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting

Non-covalent interactions play a pivotal role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules like this compound. NCI analysis, based on the electron density and its derivatives, is a computational technique used to identify and visualize these weak interactions. The Reduced Density Gradient (RDG) is a key parameter in this analysis, which, when plotted against the electron density multiplied by the sign of the second Hessian eigenvalue, reveals regions of different interaction types.

Quantification of Hydrogen Bonding and van der Waals Interactions

RDG plots typically use a color scale to differentiate between various non-covalent interactions. Strong attractive interactions, such as hydrogen bonds, are usually represented by blue or green isosurfaces. Weaker attractive interactions, like van der Waals forces, appear in green or lighter colors, while steric clashes (repulsive interactions) are shown in red or brown.

For this compound, NCI analysis would be expected to highlight the significant intramolecular and potential intermolecular hydrogen bonds involving the urea N-H donors and the carbonyl oxygen and pyridyl nitrogen acceptors. Furthermore, it would map out the extensive van der Waals interactions arising from the aromatic rings and methyl groups.

| Interaction Type | Predicted RDG Visualization |

| N-H···O=C Hydrogen Bond | Strong attractive (blue/green isosurface) |

| N-H···N (pyridyl) Hydrogen Bond | Strong attractive (blue/green isosurface) |

| van der Waals Interactions | Weak attractive (green isosurface) |

This is a qualitative prediction based on the expected non-covalent interactions for the given molecular structure.

Characterization of Pi-Pi Stacking and CH-Pi Interactions

In addition to hydrogen bonding and general van der Waals forces, the aromatic pyridine rings in this compound can participate in more specific non-covalent interactions.

Pi-Pi Stacking: This involves the attractive interaction between the π-systems of two aromatic rings. The geometry of this interaction can be face-to-face or offset. NCI/RDG analysis can visualize the regions of interaction between the pyridine rings, which would be indicative of π-π stacking.

CH-Pi Interactions: These interactions occur between a C-H bond (from the methyl groups or the pyridine ring) and the π-face of an aromatic ring. The C-H group acts as a weak hydrogen bond donor, and the π-system acts as the acceptor. RDG plots would show weak attractive isosurfaces between the relevant hydrogen atoms and the surface of the pyridine rings.

The presence and strength of these interactions are crucial for understanding the crystal packing of the molecule and its ability to form larger supramolecular assemblies.

| Interaction Type | Predicted Visualization Feature |

| Pi-Pi Stacking | Isosurface between pyridine rings |

| CH-Pi Interactions | Isosurface between C-H and pyridine ring face |

Specific quantitative data and visualizations from NCI/RDG analysis for this compound are not currently available in published research.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Conformational Dynamics

Conformational Preferences:

Solution-Phase Behavior and Solvation:

MD simulations of N,N'-bis(4-pyridyl) urea in ethanol (B145695) have revealed significant insights into its solvation structure. The hydrogen-bond donors (N-H groups of the urea) and acceptors (the carbonyl oxygen and the pyridyl nitrogen atoms) are exposed on the molecular surface, facilitating the formation of extensive hydrogen bond networks with solvent molecules. rsc.org It was found that N,N'-bis(4-pyridyl) urea has an average solvent coordination number of 4.56 in ethanol. rsc.org

For this compound, a similar behavior is expected in polar protic solvents. The molecule would act as both a hydrogen bond donor and acceptor, interacting with the solvent to form a dynamic solvation shell. The dimethyl substituents on the pyridine rings might slightly alter the accessibility of the pyridyl nitrogen for hydrogen bonding, but the primary interaction sites remain the urea's N-H and C=O groups.

| Property | Finding for N,N'-bis(4-pyridyl) urea rsc.org | Expected Behavior for this compound |

| Predominant Conformation | ZZ conformation | Likely to also favor the ZZ conformation |

| Key Interaction Sites | N-H (donor), C=O (acceptor), Pyridyl-N (acceptor) | N-H (donor), C=O (acceptor), Pyridyl-N (acceptor) |

| Solvent Coordination Number (in Ethanol) | 4.56 | Expected to be similar, with potential minor deviations due to steric effects of methyl groups |

Quantum Chemical Topology (QTAIM) Analysis for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. orientjchem.org This method can provide quantitative information about the nature of covalent and non-covalent interactions within a molecule. While a specific QTAIM analysis for this compound has not been reported, the principles of QTAIM can be applied to understand its bonding characteristics based on the properties of its constituent functional groups.

A QTAIM analysis of this molecule would focus on the bond critical points (BCPs) for the various bonds, such as the C-N and C=O bonds of the urea moiety, the C-N bonds connecting the urea to the pyridine rings, and the bonds within the aromatic rings. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs would reveal the nature of the interactions.

Expected QTAIM Signatures:

Urea Moiety: The C=O bond would exhibit a high ρ(r) and a negative ∇²ρ(r), characteristic of a shared (covalent) interaction with significant charge concentration. The C-N bonds of the urea would also show covalent character, though the electron density would be lower than that of the C=O bond, reflecting their single bond nature with some degree of resonance delocalization. nih.gov

Pyridine Rings: The C-C and C-N bonds within the pyridine rings would display topological properties typical of aromatic systems, with delocalized electrons.

Inter-ring C-N Bonds: The C-N bonds connecting the urea nitrogen atoms to the pyridyl rings are expected to show shared interaction characteristics. The degree of electron delocalization between the urea and the pyridine rings could be quantified by analyzing the ellipticity at the BCP of this bond.

| Bond Type | Expected Electron Density (ρ(r)) at BCP | Expected Laplacian of Electron Density (∇²ρ(r)) at BCP | Bond Character |

| C=O (Urea) | High | Negative | Covalent, Polar |

| C-N (Urea) | Intermediate | Negative | Covalent, Polar |

| C-N (Urea-Pyridine) | Intermediate | Negative | Covalent |

| C-C/C-N (Pyridine) | Intermediate | Negative | Aromatic, Covalent |

Prediction of Reactivity and Interaction Potentials

The reactivity and interaction potentials of this compound can be predicted by examining its molecular structure and electronic properties. The molecule possesses several key features that dictate its chemical behavior.

Hydrogen Bonding:

The most significant interaction potential of this molecule is its ability to form strong hydrogen bonds. The two N-H groups of the urea moiety are potent hydrogen bond donors, while the carbonyl oxygen and the two pyridyl nitrogen atoms are effective hydrogen bond acceptors. This dual functionality allows the molecule to participate in self-assembly processes, forming supramolecular structures through intermolecular hydrogen bonding. It also enables strong interactions with other molecules, including solvents and biological targets.

Coordination Chemistry:

The pyridyl nitrogen atoms possess lone pairs of electrons and can act as ligands for metal ions. The bidentate nature of the molecule, with two accessible nitrogen atoms, makes it a candidate for the formation of coordination polymers and metal-organic frameworks (MOFs). The 2,6-dimethyl groups may sterically influence the coordination geometry around the metal center.

Aromatic Interactions:

Reactivity:

The urea functionality can undergo various chemical transformations, although it is generally stable. The pyridyl rings can be susceptible to electrophilic substitution, though the electron-withdrawing nature of the urea group might influence the regioselectivity of such reactions. The methyl groups on the pyridine rings could potentially be functionalized.

| Feature | Type of Interaction/Reactivity | Potential Application |

| Urea N-H groups | Hydrogen bond donor | Supramolecular assembly, Anion recognition |

| Urea C=O group | Hydrogen bond acceptor | Supramolecular assembly |

| Pyridyl Nitrogen atoms | Hydrogen bond acceptor, Lewis base | Supramolecular assembly, Coordination chemistry |

| Pyridine Rings | π-π stacking | Crystal engineering |

| Overall Molecule | Ligand for metal ions | Formation of coordination polymers and MOFs |

Supramolecular Chemistry and Molecular Recognition Principles of 1,3 Bis 2,6 Dimethyl Pyridin 4 Yl Urea

Anion Recognition and Binding Mechanisms

The urea (B33335) functionality within 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea serves as a potent hydrogen-bond donor, with the two N-H protons exhibiting a significant degree of acidity. This characteristic allows the molecule to effectively interact with and bind a variety of anionic guest species. The 2,6-dimethyl-pyridine groups, in turn, can influence the electronic properties and conformational preferences of the urea binding site, thereby modulating its affinity and selectivity for different anions.

Halide Binding Selectivity and Affinity

The interaction of this compound with halide anions (F⁻, Cl⁻, Br⁻, I⁻) is a prime example of its anion recognition capabilities. The binding of these spherical anions is predominantly governed by the formation of hydrogen bonds between the urea N-H groups and the halide. The strength of this interaction is largely dependent on the basicity and charge density of the anion. Consequently, a higher affinity is generally observed for the more basic and charge-dense fluoride (B91410) ion, with the affinity decreasing down the group for chloride, bromide, and iodide. This selectivity is a common trend observed for many urea-based anion receptors. The binding process can be represented by the following equilibrium:

Host + X⁻ ⇌ [Host·X]⁻

where 'Host' represents this compound and X⁻ is the halide anion. The stability of the resulting complex is quantified by the association constant (Kₐ), with higher values indicating stronger binding.

Table 1: Illustrative Association Constants (Kₐ) for Halide Binding by this compound in DMSO

| Anion | Association Constant (Kₐ, M⁻¹) |

|---|---|

| F⁻ | 5.8 x 10³ |

| Cl⁻ | 1.2 x 10³ |

| Br⁻ | 4.5 x 10² |

| I⁻ | < 10 |

Note: These values are hypothetical and for illustrative purposes, based on trends observed for similar bis-urea compounds.

Oxoanion and Carboxylate Interactions

Beyond simple halides, this compound is also capable of binding oxoanions and carboxylates. The geometry of the urea cleft is particularly well-suited for the recognition of trigonal planar and tetrahedral oxoanions, such as nitrate (B79036) (NO₃⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻), as well as carboxylates like acetate (B1210297) (CH₃COO⁻). The binding of these anions involves the formation of multiple hydrogen bonds, leading to the formation of stable host-guest complexes. The presence of the 2,6-dimethyl-pyridine moieties can further contribute to the stabilization of these complexes through additional weak interactions. The selectivity among different oxoanions is influenced by a combination of factors, including the anion's geometry, basicity, and potential for multiple hydrogen bond formation. For instance, the Y-shaped geometry of carboxylates is highly complementary to the arrangement of the N-H donors in the urea group, often resulting in strong binding affinities.

Spectroscopic Titration Methods for Binding Constant Determination (UV-Vis, Fluorescence, NMR)

The interactions between this compound and various anions can be quantitatively studied using a range of spectroscopic techniques.

UV-Vis Titration: Changes in the electronic environment of the receptor upon anion binding can lead to perturbations in its UV-Vis absorption spectrum. By systematically adding aliquots of an anion solution to a solution of the receptor and monitoring the changes in absorbance, a binding isotherm can be constructed. Analysis of this data allows for the determination of the association constant.

Fluorescence Titration: If the receptor or a component of it is fluorescent, anion binding can modulate its emission properties through various mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT). The changes in fluorescence intensity or wavelength upon addition of the anion can be used to quantify the binding affinity.

NMR Titration: ¹H NMR spectroscopy is a particularly powerful tool for studying anion binding. The N-H protons of the urea group are highly sensitive to their chemical environment. Upon hydrogen bonding to an anion, the signal corresponding to these protons typically shifts downfield. By monitoring the chemical shift of the N-H protons as a function of anion concentration, the association constant can be accurately determined.

Computational Modeling of Anion-Host Interactions

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the nature of the interactions between this compound and anionic guests. These calculations can be used to:

Determine the optimized geometries of the host-anion complexes.

Calculate the binding energies, providing a theoretical measure of the complex stability.

Simulate spectroscopic properties, such as IR and NMR spectra, which can be compared with experimental data to validate the proposed binding modes.

Molecular Self-Assembly and Ordered Architectures

The directional and predictable nature of the hydrogen bonds formed by the urea group, coupled with potential π-π stacking interactions involving the pyridine (B92270) rings, makes this compound an excellent candidate for the construction of well-defined supramolecular assemblies.

Formation of One-Dimensional (1D) and Two-Dimensional (2D) Supramolecular Arrays

In the solid state and, under certain conditions, in solution, molecules of this compound can self-assemble into extended, ordered structures.

One-Dimensional (1D) Arrays: A common self-assembly motif for urea-based compounds is the formation of one-dimensional chains or tapes. In these structures, adjacent molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a robust and linear supramolecular polymer. The 2,6-dimethyl-pyridine groups would be positioned along the periphery of this hydrogen-bonded chain.

Role of Intermolecular Interactions in Directing Self-Assembly

The self-assembly of this compound into higher-order supramolecular structures is governed by a precise interplay of several key intermolecular interactions. The urea group is central to this process, acting as a powerful and directional hydrogen-bonding unit. It provides two N-H hydrogen bond donors and a carbonyl C=O hydrogen bond acceptor. This functionality allows for the formation of robust and predictable one-dimensional tapes or two-dimensional sheets stabilized by N-H···O=C hydrogen bonds. mdpi.com

In addition to the primary urea-urea interactions, the pyridyl nitrogen atoms can act as hydrogen bond acceptors for the urea N-H groups, leading to alternative N-H···N synthons. The specific interactions that dominate—whether N-H···O or N-H···N—can be influenced by the surrounding chemical environment, including solvent and the presence of guest molecules. mdpi.com

Self-Assembly on Surfaces (e.g., Scanning Tunneling Microscopy studies)

The controlled self-assembly of molecules on solid surfaces is a cornerstone of nanotechnology, and bis-urea compounds are well-suited for forming highly ordered two-dimensional (2D) networks. Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing these structures at the sub-molecular level. When a solution of a compound like this compound is applied to an atomically flat surface, such as Highly Oriented Pyrolytic Graphite (HOPG) or a single-crystal metal surface like Au(111), the molecules can adsorb and arrange themselves into large, well-ordered domains. rsc.orgnih.gov

Studies on analogous pyridyl-containing molecules and other self-assembling systems on HOPG have shown the formation of lamellar (row-like) or intricate porous networks. rsc.orgnih.gov The final structure is a delicate balance between molecule-molecule interactions (the hydrogen bonding and π-π stacking discussed previously) and molecule-substrate interactions. The underlying lattice of the substrate can template the growth of the molecular layer, but in some cases, the intermolecular forces are strong enough to form a network that is independent of the substrate's lattice. rsc.org

For this compound, it is anticipated that the dominant interactions would involve the formation of hydrogen-bonded chains via the urea moiety, which then pack into 2D arrays on the surface. STM imaging would be able to resolve the orientation of individual molecules within these assemblies, measure the unit cell parameters of the 2D lattice, and identify any structural defects or domain boundaries. researchgate.net

Host-Guest Chemistry and Inclusion Complex Formation

The same intermolecular forces that direct self-assembly also enable this compound and its analogues to act as molecular hosts, capable of binding smaller "guest" molecules to form inclusion complexes. The urea group, in particular, forms a convergent array of hydrogen bond donors that can create an effective binding pocket for guest species that have hydrogen bond accepting sites. nih.gov

Pyridyl bis-urea macrocycles have demonstrated the ability to form dynamic structures that can encapsulate guests. researchgate.net Even when packed in a seemingly non-porous solid state, these materials can undergo structural transformations to absorb neutral guests like iodine or carbon dioxide. researchgate.net This indicates that the host framework is not rigid but can adapt to optimize binding interactions with a suitable guest.

Encapsulation of Neutral Guests

The encapsulation of neutral molecules is a key feature of the host-guest chemistry of bis-urea compounds. The binding is often driven by multiple hydrogen bonds between the urea N-H groups and electronegative atoms (like oxygen or nitrogen) on the guest molecule.

A prominent example can be seen in studies of related 2,6-bis(2-anilinoethynyl)pyridine-based ureas, which effectively encapsulate neutral solvent molecules. nih.gov When crystallized from dimethyl sulfoxide (B87167) (DMSO), the host molecules arrange to form a binding pocket where the urea N-H groups form strong hydrogen bonds with the sulfoxide oxygen atom of the DMSO guest. Similarly, when dimethylformamide (DMF) is used, the urea moieties bind to the carbonyl oxygen of the DMF guest. nih.gov These interactions are highly specific and directional, leading to well-defined host-guest complexes. The conformation of the host molecule can change dramatically to accommodate guests of different sizes and shapes, highlighting the principle of induced fit in molecular recognition. nih.gov

| Host-Guest System | Interacting Atoms (Host···Guest) | Hydrogen Bond Distance (Å) | Reference |

| Bis-urea Receptor · 2DMSO | N-H ··· O=S (DMSO) | Not specified | nih.gov |

| Bis-urea Receptor · 3DMF | N-H ··· O=C (DMF) | O···N distances: 2.851 - 3.137 | nih.gov |

| Bis-urea Receptor · H₂O | N-H ··· O (Water) | Not specified | nih.gov |

This table illustrates the types of hydrogen bonds formed between a bis-urea host and various neutral guest molecules, based on data from analogous systems.

Thermodynamic and Kinetic Aspects of Complexation

The formation of a host-guest complex is an equilibrium process that can be described by thermodynamic and kinetic parameters. The key thermodynamic value is the association constant (Kₐ), which quantifies the strength of the binding interaction. A larger Kₐ value indicates a more stable complex and stronger host-guest affinity.

Thermodynamic parameters for complexation, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined experimentally using techniques like NMR titration or Isothermal Titration Calorimetry (ITC). nih.gov

ΔH (Enthalpy): Represents the change in heat upon binding. A negative ΔH indicates that the formation of bonds (e.g., hydrogen bonds) in the complex is an energetically favorable process.

ΔS (Entropy): Represents the change in disorder of the system. Complex formation is often entropically unfavorable because it reduces the translational and rotational freedom of the host and guest. However, the release of ordered solvent molecules from the binding site can lead to a positive (favorable) entropy change.

The electronic nature of the host molecule significantly impacts binding strength. For instance, attaching electron-withdrawing groups to the aromatic rings adjacent to a urea moiety increases the acidity of the N-H protons, making them stronger hydrogen bond donors and leading to higher association constants for anion binding. semanticscholar.org A similar principle applies to the binding of neutral guests.

| Parameter | Description | Typical Sign for Favorable Binding |

| Kₐ (Association Constant) | Equilibrium constant for host-guest association; measures binding strength. | Large positive value |

| ΔG (Gibbs Free Energy) | Overall energy change; indicates spontaneity and stability. | Negative |

| ΔH (Enthalpy) | Heat change from bond formation/breaking. | Negative (enthalpically driven) |

| ΔS (Entropy) | Change in disorder of the system. | Can be negative or positive |

This table provides a conceptual overview of the key thermodynamic parameters governing host-guest complexation.

The kinetics of complexation describe the rates of guest association (kₒₙ) and dissociation (kₒff). These rates can vary from very slow to extremely fast, depending on the system. elsevierpure.com The mechanism of binding is also a key kinetic aspect. Two primary models are the "induced-fit" mechanism, where the host changes conformation upon guest binding, and the "conformational selection" mechanism, where the guest binds to a pre-existing, favorable conformation of the host. researchgate.net Understanding these kinetic factors is crucial for designing molecular switches and responsive materials.

Applications of 1,3 Bis 2,6 Dimethyl Pyridin 4 Yl Urea in Catalysis

Organocatalysis Mediated by Urea (B33335) Functionality

The core of the catalytic potential of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea lies in its urea moiety. Urea and thiourea (B124793) derivatives are well-established organocatalysts that operate through hydrogen bonding. The two N-H protons of the urea group can form strong, directional hydrogen bonds with Lewis basic sites in substrate molecules.

The primary mechanism by which urea-based catalysts function is the activation of electrophilic substrates. By forming hydrogen bonds with atoms such as oxygen or nitrogen on a substrate (e.g., the carbonyl oxygen of an aldehyde or ketone), the catalyst withdraws electron density, rendering the substrate more susceptible to nucleophilic attack. This activation is a cornerstone of hydrogen-bond donor catalysis.

In the context of this compound, the two urea N-H groups can simultaneously interact with a substrate, a phenomenon known as bidentate hydrogen bonding. This dual interaction provides a more organized and rigid transition state, which can lead to enhanced reactivity and selectivity compared to monodentate hydrogen-bond donors. For instance, in a reaction involving a carbonyl compound, the urea moiety would bind to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Table 1: Theoretical Hydrogen Bonding Interactions in Catalysis

| Catalyst Moiety | Substrate Functional Group | Type of Interaction | Effect on Substrate |

|---|---|---|---|

| Urea N-H | Carbonyl (C=O) | Bidentate Hydrogen Bonding | Increased Electrophilicity of Carbonyl Carbon |

| Urea N-H | Imine (C=N) | Bidentate Hydrogen Bonding | Increased Electrophilicity of Imine Carbon |

Beyond activating neutral electrophiles, urea derivatives are highly effective in anion-binding or anion-pairing catalysis. In this catalytic mode, the urea group complexes with an anion through hydrogen bonding, thereby stabilizing it. This interaction can be exploited in reactions involving ionic intermediates. The catalyst can bind to the anionic component of an ion pair, effectively sequestering it and allowing the cationic partner to be more reactive.

For example, in a reaction that generates a halide or carboxylate anion, this compound could act as an anion receptor. This binding event can influence the stereochemical outcome of a reaction by creating a specific chiral environment around the reactive cation, a strategy that has been successfully employed with chiral thiourea catalysts. The interaction between the urea N-H groups and the anion is crucial for the stabilization of the transition state.

While this compound itself is achiral, the introduction of chirality into its structure could theoretically render it a catalyst for asymmetric synthesis. Asymmetric catalysis is a powerful tool for producing enantiomerically enriched compounds. Chiral urea derivatives have been successfully used in a variety of enantioselective transformations.

A chiral analogue could be designed by introducing a chiral scaffold that connects the urea functionality to the pyridyl rings or by modifying the pyridyl groups with chiral substituents. Such a chiral catalyst would create a dissymmetric environment around the activated substrate. In the transition state, the substrate would be held in a specific orientation by hydrogen bonds from the chiral urea, forcing an incoming nucleophile to attack from a particular face, thus leading to the preferential formation of one enantiomer over the other. The development of chiral pyridine-derived ligands is an active area of research in asymmetric catalysis.

Cooperative Catalysis with Metal Centers (Theoretical Consideration)

The structure of this compound is particularly interesting for its potential in cooperative catalysis. The molecule possesses both hydrogen-bond donating urea protons and Lewis basic nitrogen atoms within the two pyridine (B92270) rings. This bifunctional nature allows for the simultaneous activation of both the electrophile and the nucleophile, or for cooperation with a metal center.

Theoretically, the pyridyl nitrogen atoms could coordinate to a metal center, forming a metal complex. This metal center could then act as a Lewis acid to activate a substrate. Simultaneously, the urea moiety could act as a hydrogen-bond donor to further activate the substrate or to organize other components of the reaction. This synergistic activation could lead to enhanced catalytic activity and selectivity that is not achievable with either the metal or the urea catalyst alone. The design of catalysts with multiple, cooperating active sites is a promising strategy for developing efficient catalytic systems.

Table 2: Potential Cooperative Catalytic Modes

| Activating Group 1 | Activating Group 2 | Substrate 1 Activated | Substrate 2 Activated | Potential Reaction Type |

|---|---|---|---|---|

| Urea (H-bond donor) | Pyridyl-Metal (Lewis Acid) | Electrophile (e.g., Aldehyde) | Not Applicable | Michael Addition |

Mechanistic Studies of Catalytic Pathways

Understanding the mechanistic pathways of catalysis is crucial for the rational design of more efficient catalysts. For reactions catalyzed by this compound, mechanistic studies would likely focus on elucidating the nature of the catalyst-substrate interactions. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling would be invaluable.

Experimental studies could involve monitoring the reaction kinetics to determine the rate law, which can provide insights into the species involved in the rate-determining step. NMR titration experiments could be used to quantify the strength of the hydrogen bonding between the urea catalyst and the substrate or an anion.

Computational studies, such as Density Functional Theory (DFT) calculations, would be particularly useful for modeling the transition states of the catalyzed reaction. These studies could help to visualize the hydrogen bonding interactions and to calculate the activation energies for different possible pathways. For example, DFT calculations could be used to compare the stability of a transition state involving a bidentate hydrogen bond from the urea to a substrate versus a monodentate interaction, thereby providing a theoretical basis for the observed reactivity and selectivity. Such computational approaches have been instrumental in understanding and predicting the behavior of organocatalysts.

Chemosensing and Probing Capabilities of 1,3 Bis 2,6 Dimethyl Pyridin 4 Yl Urea

Development of Optical Chemosensors (Fluorescence and UV-Vis)

Optical chemosensors that signal the presence of an analyte through a change in their fluorescence or UV-Vis absorption properties are powerful tools for chemical analysis. The design of such sensors based on 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea leverages the compound's structural features to achieve selective analyte recognition and signal transduction.

Design Principles for Chromogenic and Fluorogenic Probes

The design of chromogenic (colorimetric) and fluorogenic (fluorescent) probes centered around the this compound scaffold is guided by several key principles:

Hydrogen Bonding Recognition Site: The core of the sensor's recognition ability lies in the urea (B33335) moiety (-NH-CO-NH-). The two N-H groups of the urea are excellent hydrogen bond donors, pre-organized to interact with hydrogen bond-accepting analytes, most notably anions.

Integration of Signaling Units: The pyridyl rings in the structure can act as signaling units. Pyridine (B92270) and its derivatives are known to be involved in photoinduced charge transfer (ICT) processes, which are sensitive to the electronic environment. nih.gov Perturbation of the electronic properties of the pyridine ring upon analyte binding can lead to observable changes in the UV-Vis absorption or fluorescence emission spectra. researchgate.net

Modulation of Electronic Properties: The 2,6-dimethyl substitution on the pyridine rings can influence the electronic properties and steric environment of the molecule. These methyl groups are electron-donating, which can enhance the basicity of the pyridine nitrogen and potentially influence the acidity of the urea N-H protons.

Selectivity and Sensitivity Towards Target Analytes

While specific experimental data for this compound is not extensively available, the selectivity and sensitivity of analogous urea-based anion receptors have been widely studied. These studies provide a strong basis for predicting the behavior of the target compound.

Urea-based receptors typically exhibit selectivity for anions based on their basicity and geometry. acs.org More basic anions tend to form stronger hydrogen bonds with the urea N-H groups, leading to a more pronounced sensing response. frontiersin.org The binding affinity of urea-based receptors for various anions generally follows the trend of the anion's basicity. nih.gov

Table 1: Representative Binding Constants of a Urea-Based Receptor for Various Anions

| Anion | Binding Constant (K) in DMSO |

| F⁻ | High |

| CH₃COO⁻ | High |

| H₂PO₄⁻ | Moderate |

| Cl⁻ | Low |

| Br⁻ | Very Low |

| I⁻ | Very Low |

This table presents generalized data for illustrative purposes, based on trends observed in the literature for similar urea-based anion receptors. Actual values for this compound would require experimental determination.

The sensitivity of the sensor, often quantified by the limit of detection (LOD), is dependent on the strength of the interaction and the magnitude of the change in the optical signal. For highly responsive systems, LODs in the micromolar range are commonly achieved.

Response Mechanisms (e.g., Anion-Induced Changes in Electronic Structure)

The optical response of this compound upon analyte binding is primarily driven by anion-induced changes in its electronic structure. The primary mechanism involves the formation of hydrogen bonds between the urea N-H groups and the anion. This interaction can lead to several effects:

Increased Acidity and Deprotonation: The formation of a hydrogen bond increases the acidity of the N-H protons. In the presence of highly basic anions, such as fluoride (B91410) or acetate (B1210297), this can lead to partial or complete deprotonation of the urea, forming a ureate anion. frontiersin.orgmdpi.com This deprotonation causes a significant change in the electronic distribution of the molecule, often resulting in a dramatic color change or a substantial shift in the fluorescence spectrum.

Modulation of Internal Charge Transfer (ICT): The pyridyl rings can participate in ICT processes. Anion binding to the urea moiety can modulate the electron density throughout the conjugated system, thereby altering the energy of the ICT transition. This is reflected in a shift in the absorption and emission maxima (a chromogenic or fluorogenic response). researchgate.net

Conformational Changes: Anion binding can induce conformational changes in the receptor, which may alter the planarity of the molecule or the orientation of the pyridyl rings. These structural changes can, in turn, affect the photophysical properties of the sensor.

Electrochemical Sensing Applications (Theoretical Consideration)

While the optical sensing capabilities of urea-based compounds are well-documented, their application in electrochemical sensing is a more nascent area of investigation. The following is a theoretical consideration of how this compound could be utilized in electrochemical sensors.

The electrochemical response of the compound could be harnessed for sensing applications. Pyridine derivatives can undergo redox processes, and the potential at which these processes occur is sensitive to the electronic environment of the pyridine ring. researchgate.net Anion binding to the urea moiety would perturb the electron density of the pyridyl groups, leading to a shift in their redox potential. This shift could be measured using techniques such as cyclic voltammetry or differential pulse voltammetry and correlated to the analyte concentration.

For practical applications, the compound could be immobilized on an electrode surface. This could be achieved through various methods, such as electropolymerization (if a suitable functional group is introduced), or by incorporating it into a conductive polymer matrix or a carbon-based nanomaterial composite. researchgate.net The resulting modified electrode would then exhibit a change in its electrochemical response upon exposure to the target analyte.

Integration into Sensor Arrays for Multi-Analyte Detection (Theoretical Consideration)

Sensor arrays, often referred to as "electronic tongues," are powerful tools for the analysis of complex mixtures. These arrays consist of multiple cross-reactive sensors that produce a pattern of responses unique to a particular analyte or mixture.

This compound could be a valuable component in such an array. By itself, it may exhibit a certain degree of cross-reactivity towards various anions. To create a sensor array, a series of structurally related pyridyl-urea compounds could be synthesized with slight modifications to the pyridine ring or the urea substituents. Each of these sensors would have a slightly different selectivity and sensitivity profile.

When exposed to a sample containing multiple analytes, each sensor in the array would generate a response, creating a unique "fingerprint" for that sample. This pattern of responses can then be analyzed using chemometric techniques, such as principal component analysis (PCA) or linear discriminant analysis (LDA), to identify and quantify the components of the mixture. The integration of such sensors into a microfluidic platform could lead to the development of portable and automated systems for multi-analyte detection.

Coordination Chemistry and Metal Ion Interactions of 1,3 Bis 2,6 Dimethyl Pyridin 4 Yl Urea

Ligand Properties of the Pyridine (B92270) and Urea (B33335) Moieties Towards Metal Centers

The 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea molecule presents multiple potential coordination sites for metal centers through its pyridine and urea functionalities. The pyridine rings contain nitrogen atoms with lone pairs of electrons, making them effective Lewis bases capable of coordinating to a wide range of metal ions. researchgate.netnih.gov Pyridine and its derivatives are classified as monodentate ligands and are known to form stable complexes with numerous transition metals. nih.gov The electronic properties of the pyridine ring can be influenced by substituents; in this case, the two methyl groups in the 2 and 6 positions may sterically hinder coordination to the pyridyl nitrogen to some extent, depending on the size of the metal ion and other coordinated ligands.

The urea moiety offers additional coordination possibilities. The carbonyl oxygen is a hard donor, favoring interactions with hard metal ions, while the nitrogen atoms can also act as donors, although this is less common and often occurs after deprotonation. The urea group can act as a bridging ligand between two metal centers. Furthermore, the N-H groups of the urea are excellent hydrogen bond donors, which can play a significant role in the formation of supramolecular structures in the solid state.

Synthesis and Characterization of Metal Complexes

While no specific synthesis of metal complexes with this compound has been reported, general methodologies for the preparation of similar pyridine- and urea-containing complexes can be extrapolated.

Transition Metal Complexes

The synthesis of transition metal complexes would likely involve the reaction of a soluble salt of the desired transition metal (e.g., chlorides, nitrates, or perchlorates of copper, nickel, cobalt, zinc, etc.) with the ligand in a suitable solvent. nih.gov Ethanol (B145695), methanol, acetonitrile, or dimethylformamide are common solvents for such reactions. The stoichiometry of the reactants, reaction temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) would be critical parameters influencing the nature of the resulting complex. nih.gov

Characterization of any resulting complexes would typically involve a suite of spectroscopic and analytical techniques:

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Can confirm the coordination of the ligand to the metal center. A shift in the C=O stretching frequency of the urea and the C=N stretching frequencies of the pyridine rings would be indicative of coordination. nih.gov |

| UV-Vis Spectroscopy | Provides information about the electronic environment of the metal ion and can help to elucidate the coordination geometry. |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. nih.gov |

| Mass Spectrometry | Confirms the molecular weight of the complex. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing coordination complexes in solution. mdpi.com |

Main Group Metal Adducts

The formation of adducts with main group metals (e.g., alkali metals, alkaline earth metals, or p-block metals) would also be anticipated. The synthesis would be analogous to that of transition metal complexes, typically involving the reaction of a main group metal salt with the ligand. The strong oxophilic nature of many main group metals suggests that coordination to the urea carbonyl oxygen would be a primary interaction.

Structural Analysis of Coordination Complexes (X-ray Crystallography)

The coordination mode of the ligand (e.g., monodentate, bidentate, bridging).

The specific atoms of the ligand that are bonded to the metal ion.

The geometry of the metal center (e.g., tetrahedral, square planar, octahedral). nih.gov

The presence and nature of any intermolecular interactions, such as hydrogen bonding, which are crucial for the formation of supramolecular architectures. nih.gov

For instance, in the related compound poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-succinato)dicopper(II)], X-ray analysis showed that the pyridyl nitrogen atoms coordinate to the copper centers. nih.gov

Solution-Phase Metal Ion Binding Studies (e.g., Job's Plot, ESI-MS)

To understand the behavior of these potential complexes in solution, various techniques can be employed.

Job's Plot (Method of Continuous Variations): This is a spectrophotometric method used to determine the stoichiometry of a binding event in solution. snnu.edu.cnnih.gov By systematically varying the mole fraction of the metal and ligand while keeping the total concentration constant, a plot of absorbance versus mole fraction can be generated. The maximum of this plot corresponds to the stoichiometry of the complex. nih.gov This would be a valuable technique to determine the metal-to-ligand ratio of any soluble complexes formed with this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for identifying and characterizing metal-ligand complexes directly from solution. mdpi.comnih.gov It can provide information on the stoichiometry of the complexes formed and can even be used to study competitive binding between different metal ions or ligands. mdpi.com

Magnetic Properties of Metal-Urea Complexes (Theoretical Consideration)

The magnetic properties of coordination complexes are determined by the number of unpaired electrons on the metal center and the interactions between them. dalalinstitute.com For complexes of this compound with paramagnetic transition metals (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II)), the magnetic susceptibility would be expected to be non-zero.

Advanced Derivatives and Structural Modifications of 1,3 Bis 2,6 Dimethyl Pyridin 4 Yl Urea

Synthesis of Analogues with Varied Substituents on Pyridine (B92270) Rings

The synthesis of analogues of 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea can be achieved by modifying the substituents on the pyridine rings, starting from appropriately substituted aminopyridines. A general and effective method for creating the central urea (B33335) linkage involves the reaction of an aminopyridine derivative with an isocyanate. Alternatively, reagents like phosgene (B1210022), triphosgene (B27547), or their equivalents can be used to couple two aminopyridine molecules.

To generate analogues with varied functionalities, synthetic routes begin with the modification of the pyridine precursor, 4-amino-2,6-dimethylpyridine. Standard aromatic substitution reactions can introduce a range of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 3- and 5-positions of the pyridine rings. For instance, nitration followed by reduction can yield amino-substituted pyridines, while halogenation can introduce chloro, bromo, or iodo groups that can be further functionalized through cross-coupling reactions.

The general synthetic approach involves reacting a substituted 4-amino-2,6-dimethylpyridine with a carbonyl source. One common method is the reaction with an isocyanate, which can be generated in situ from a corresponding amine. For symmetrical ureas, two equivalents of the substituted aminopyridine are reacted with a coupling agent like carbonyldiimidazole (CDI) or diphenyl carbonate. For unsymmetrical ureas, a stepwise approach is necessary, first forming an isocyanate from one aminopyridine and then reacting it with a different substituted aminopyridine. nih.govresearchgate.net This modular approach allows for the creation of a diverse library of analogues.

The table below illustrates potential analogues and the synthetic precursors required.

| Analogue Name | Pyridine Ring Substituent(s) | Required Precursor |

| 1,3-Bis-(3-nitro-2,6-dimethyl-pyridin-4-yl)-urea | 3-Nitro (-NO₂) | 4-Amino-3-nitro-2,6-dimethylpyridine |

| 1,3-Bis-(3-amino-2,6-dimethyl-pyridin-4-yl)-urea | 3-Amino (-NH₂) | 3,4-Diamino-2,6-dimethylpyridine |

| 1,3-Bis-(3-chloro-2,6-dimethyl-pyridin-4-yl)-urea | 3-Chloro (-Cl) | 4-Amino-3-chloro-2,6-dimethylpyridine |

| 1,3-Bis-(3-methoxy-2,6-dimethyl-pyridin-4-yl)-urea | 3-Methoxy (-OCH₃) | 4-Amino-3-methoxy-2,6-dimethylpyridine |

| 1-(2,6-dimethyl-pyridin-4-yl)-3-(3-nitro-2,6-dimethyl-pyridin-4-yl)-urea (unsym) | None and 3-Nitro | 4-Amino-2,6-dimethylpyridine & 4-Amino-3-nitro... |

Incorporation of Chiral Auxiliaries for Enantioselective Applications (Theoretical Consideration)

The symmetric and achiral nature of this compound can be theoretically modified to induce chirality, rendering it a potential candidate for enantioselective catalysis. mdpi.com This can be achieved by incorporating a chiral auxiliary—a stereogenic unit temporarily attached to the molecule to control the stereochemical outcome of a reaction. wikipedia.org

There are two primary theoretical strategies for this modification:

Attachment to the Pyridine Ring: A chiral auxiliary, such as a derivative of (R)- or (S)-1-phenylethanol or a chiral oxazolidinone, could be covalently attached to the pyridine ring, for example, at the 3-position. researchgate.net This would create a chiral environment around the urea's hydrogen-bonding sites. The synthesis would involve preparing a chiral, substituted 4-aminopyridine (B3432731) precursor before the urea formation step.

Derivatization from a Chiral Amine: A more direct approach involves synthesizing an unsymmetrical urea where one of the pyridyl groups is replaced by a moiety derived from a chiral amine. For example, reacting 4-isocyanato-2,6-dimethylpyridine with a chiral amine, such as an amino acid ester or a primary amine from the chiral pool (e.g., (R)-1-phenylethylamine), would yield a chiral urea derivative.

Once synthesized, these chiral urea derivatives could function as organocatalysts. The urea moiety is an excellent hydrogen-bond donor, capable of activating electrophiles. In a chiral catalyst, the fixed spatial arrangement of the chiral auxiliary would force the substrate to bind in a stereochemically preferred orientation. This selective binding would lead to the preferential formation of one enantiomer of the product over the other in reactions such as Michael additions, Friedel-Crafts alkylations, or aldol (B89426) reactions. researchgate.netnih.gov The enantioselectivity arises from the difference in the transition state energies leading to the two possible enantiomeric products. nih.gov

Polymerization and Materials Integration of Urea-Based Monomers

The this compound structure can be envisioned as a monomer for incorporation into polymers, imparting specific properties such as enhanced thermal stability and hydrogen-bonding capability to the resulting material. rsc.orgresearchgate.net To achieve this, the core molecule must first be functionalized with polymerizable groups.

A feasible strategy involves preparing bifunctional derivatives of the parent compound that can undergo step-growth polymerization. For example:

Polyurea Synthesis: A diamine derivative could be synthesized by introducing amino groups onto each pyridine ring (e.g., 1,3-Bis-(3-amino-2,6-dimethyl-pyridin-4-yl)-urea). This diamine monomer could then be reacted with a diisocyanate (e.g., Methylene diphenyl diisocyanate or Toluene diisocyanate) in a polyaddition reaction to form a polyurea. The resulting polymer would feature the rigid, hydrogen-bonding dipyridylurea unit regularly spaced along its backbone.

Polyamide/Polyester Synthesis: Alternatively, introducing carboxylic acid or hydroxyl groups onto the pyridine rings would yield diacid or diol monomers, respectively. These could then be used in polycondensation reactions with corresponding diamines or diacids to produce polyamides or polyesters.

The integration of the dipyridylurea motif into a polymer backbone is expected to significantly influence the material's properties. The urea and pyridine groups provide multiple sites for intermolecular and intramolecular hydrogen bonding. This can lead to the formation of highly ordered structures, enhancing mechanical strength, and raising the glass transition temperature and thermal stability of the polymer. researchgate.net Furthermore, the pyridine nitrogen atoms can act as coordination sites for metal ions, opening possibilities for creating functional materials like catalysts or metal-scavenging resins. The innate Lewis basicity of the pyridine motif, however, can sometimes interfere with transition-metal-catalyzed polymerizations, a challenge that may require careful catalyst selection or monomer design. nih.gov

Impact of Structural Changes on Recognition and Catalytic Properties

The molecular recognition and catalytic capabilities of this compound and its derivatives are fundamentally governed by the electronic and steric properties of the molecule, which can be precisely tuned through structural modifications.

The core of its function lies in the hydrogen-bonding ability of the urea N-H protons (donors) and the pyridine nitrogen and urea carbonyl oxygen (acceptors). The strength of these interactions is directly influenced by the substituents on the pyridine rings.

Electronic Effects: Attaching electron-withdrawing groups (EWGs), such as -NO₂ or -Cl, to the pyridine rings increases the acidity of the urea N-H protons. This enhancement makes the molecule a stronger hydrogen-bond donor, which can lead to more effective activation of electrophilic substrates in a catalytic cycle or tighter binding to an anionic guest molecule in a recognition event. Conversely, electron-donating groups (EDGs) like -OCH₃ or -NH₂ decrease the acidity of the N-H protons but increase the basicity of the pyridine nitrogen atoms, making them better hydrogen-bond acceptors.

Steric Effects: The 2,6-dimethyl groups already provide significant steric bulk around the pyridine nitrogens, influencing the molecule's conformation and creating a defined binding pocket. Adding larger substituents at the 3- or 5-positions would further modify the size and shape of this cavity. This can be exploited to achieve shape-selective recognition of guest molecules or to control the stereochemical outcome of a catalyzed reaction by sterically directing the approach of reactants.

The table below summarizes the predicted impact of different substituents on the key properties of the urea derivative.

| Substituent Type at Pyridine Ring | Effect on Urea N-H Acidity | Effect on Pyridine N Basicity | Predicted Impact on Catalysis (Electrophile Activation) | Predicted Impact on Anion Recognition |

| Electron-Withdrawing Group (EWG) | Increase | Decrease | Enhanced activity | Stronger binding |

| Electron-Donating Group (EDG) | Decrease | Increase | Reduced activity | Weaker binding |

| Bulky Steric Group | Minimal | Minimal | May introduce stereoselectivity | May introduce shape selectivity |

By systematically altering the electronic and steric profile of this compound, a family of compounds can be developed with tailored properties for specific applications in catalysis and molecular recognition. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Trends

The chemical compound 1,3-Bis-(2,6-dimethyl-pyridin-4-yl)-urea is a specialized derivative within the broader class of pyridyl ureas, which have garnered significant academic interest for their versatile roles in supramolecular chemistry and materials science. Research on analogous pyridyl urea (B33335) compounds has largely centered on their exceptional hydrogen bonding capabilities, which facilitate the construction of intricate and functional supramolecular architectures. The urea moiety provides robust N-H hydrogen bond donors and a C=O acceptor, while the pyridyl nitrogen atoms offer additional acceptor sites, enabling a variety of predictable and programmable non-covalent interactions.

A primary research trend in this area is the utilization of pyridyl ureas as building blocks for crystal engineering. By modifying the substitution pattern on the pyridine (B92270) rings, researchers can fine-tune the steric and electronic properties of the molecules, thereby directing their self-assembly into desired one-, two-, or three-dimensional networks. Symmetrical bis-pyridyl ureas, such as the parent 1,3-di(pyridin-4-yl)urea, are known to form stable metal-organic frameworks (MOFs) and coordination polymers due to their high symmetry and strong hydrogen-bonding and π-π stacking interactions. While specific studies on this compound are not extensively documented in publicly available literature, the presence of the methyl groups at the 2 and 6 positions of the pyridine rings would be expected to introduce significant steric hindrance. This structural feature is a key area of investigation in related molecules, as it can dramatically influence the resulting supramolecular assemblies by preventing co-planarity of the pyridyl and urea groups, leading to unique three-dimensional structures.